2-[3-(Trifluoromethyl)phenyl]quinoline
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular formula C16H10F3N. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. The trifluoromethyl group (-CF3) attached to the phenyl ring imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]quinoline can be achieved through several methods. One common approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline by the action of ClCF2CO2Me, CuI, and KF on reflux in DMF .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the trifluoromethyl group can be displaced by nucleophiles.
Cross-coupling reactions: The compound can participate in cross-coupling reactions with organometallic reagents.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve refluxing in solvents such as DMF or using catalysts like CuI .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while cross-coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: It is investigated for its potential therapeutic applications, including antimalarial and antineoplastic activities.
Industry: The compound is used in the development of agrochemicals and as a component in liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity . The quinoline ring system also plays a crucial role in the compound’s biological activity by interacting with specific pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain a fluorine atom and exhibit broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)20-15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYIUGQFXUVOPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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